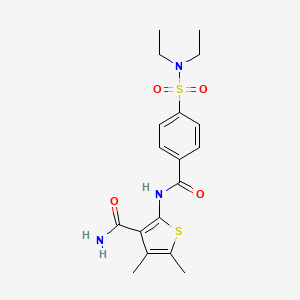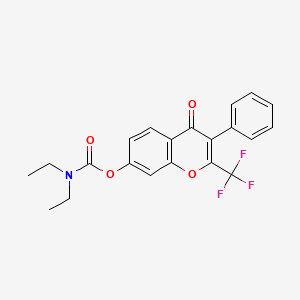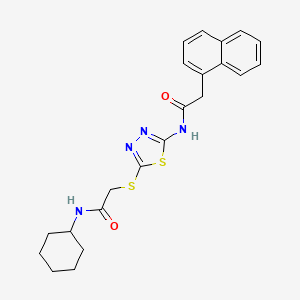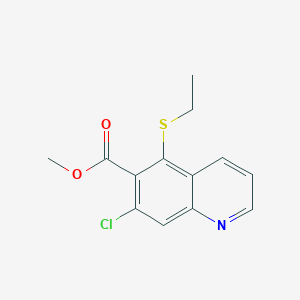![molecular formula C15H14N4OS B2886950 N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide CAS No. 956240-45-2](/img/structure/B2886950.png)
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been synthesized worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives by using a simple and effective conventional technique .Molecular Structure Analysis
The molecular structure of “N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide” contains a total of 30 bonds, including 21 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aromatic), and 1 Thiazole .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse. For instance, the inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .Scientific Research Applications
Anti-Inflammatory Properties
This compound has been studied for its potential anti-inflammatory effects. Derivatives of the benzothiazole moiety have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process . These findings suggest that such compounds could be developed into new anti-inflammatory drugs.
Antimicrobial Activity
Benzothiazole derivatives, including the compound , have been recognized for their antimicrobial properties. They have been used to develop new agents that can combat bacterial infections, which is crucial in the face of rising antibiotic resistance .
Anticancer Potential
The structural analogs of this compound have been explored for their anticancer activities. Benzothiazoles are known to interfere with various cellular pathways that are crucial for cancer cell survival and proliferation . This makes them promising candidates for the development of novel anticancer therapies.
Neuroprotective Action
Compounds containing the benzothiazole core, similar to the one you’ve mentioned, have been associated with neuroprotective actions. They are being researched for the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis .
Quorum Sensing Inhibition
Research has indicated that benzothiazole derivatives can act as quorum sensing inhibitors. This application is particularly interesting as it offers a way to disrupt bacterial communication without necessarily killing the bacteria, which could reduce the development of resistance .
Anti-HIV Activity
There has been significant interest in benzothiazole derivatives as potential anti-HIV agents. Studies have shown that these compounds can inhibit the replication of the HIV virus, providing a potential pathway for the development of new antiretroviral drugs .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory , antibacterial , and antitubercular effects . These activities suggest that the compound may interact with multiple targets, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the cox enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin . This inhibition can suppress inflammation, suggesting a potential mechanism of action for this compound.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes, thereby reducing the production of pro-inflammatory mediators like thromboxane and prostaglandins . This could lead to downstream effects such as reduced inflammation.
Pharmacokinetics
Benzothiazole derivatives have been reported to have favorable pharmacokinetic profiles
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory activity . This could be due to decreased production of pro-inflammatory mediators like thromboxane and prostaglandins as a result of COX enzyme inhibition .
Safety and Hazards
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9-8-13(17-14(20)10-6-7-10)19(18-9)15-16-11-4-2-3-5-12(11)21-15/h2-5,8,10H,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZMLMFYXSRRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2886870.png)

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)
![N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2886873.png)
![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2886874.png)
![5-(4-Methylpiperazin-1-yl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2886876.png)
![(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886878.png)





![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2886889.png)